molecular formula C11H20O4 B8383491 5-Hydroxy-7-methyl-3-oxo-octanoic acid ethyl ester

5-Hydroxy-7-methyl-3-oxo-octanoic acid ethyl ester

Cat. No. B8383491
M. Wt: 216.27 g/mol
InChI Key: ABJSFVOFAPOTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07169890B2

Procedure details

Sodium hydride, as a 60% mineral oil dispersion, (6.8 g, 169 mmol) was introduced into a dry round bottomed flask, and dry tetrahydrofuran (220 ml) was added thereto. The flask was stoppered with a serum cap, cooled in ice and flushed with nitrogen. Ethyl acetoacetate (20 g, 154 mmol) was added dropwise to the cooled and stirred slurry and the reaction was stirred for 10 minutes after the addition was complete. The solution was cooled at −78° C. and a solution of n-butyl lithium (85 ml of 2M solution in cyclohexane) was added dropwise to the reaction mixture and stirring was continued for a further 10 minutes. 3-Methylbutyraldehyde (154 mmol) was then added in one portion. After a further 10 minutes the reaction was poured in a HCl solution (50 ml of 37% HCl in 400 of water). Diethyl ether was added; the aqueous layer was removed and extracted again with 2×40 ml of diethyl ether. The ethereal extracts were combined, washed with a saturated brine solution, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure. The oily residue was purified by flash chromatography using hexane:ethyl acetate=8:2 as eluent obtaining 16.6 g of 5-hydroxy-7-methyl-3-oxo-octanoic acid ethyl ester. Yield 50%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Quantity
154 mmol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
220 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].C([Li])CCC.[CH3:17][CH:18]([CH3:22])[CH2:19][CH:20]=[O:21].Cl>C(OCC)C.O1CCCC1>[CH2:10]([O:9][C:3](=[O:8])[CH2:4][C:5](=[O:6])[CH2:7][CH:20]([OH:21])[CH2:19][CH:18]([CH3:22])[CH3:17])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
154 mmol
Type
reactant
Smiles
CC(CC=O)C
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred slurry
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
the reaction was stirred for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
EXTRACTION
Type
EXTRACTION
Details
extracted again with 2×40 ml of diethyl ether
WASH
Type
WASH
Details
washed with a saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(CC(CC(CC(C)C)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.